REACTION_CXSMILES
|
[C:1]([O-])(=[O:3])C.[NH4+].[NH2:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([O:14][CH3:15])=[O:13]>C(O)=O>[CH:1]([NH:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([O:14][CH3:15])=[O:13])=[O:3] |f:0.1|
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Name
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|
Quantity
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15.9 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1)C(=O)OC
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Name
|
|
Quantity
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125 mL
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Type
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solvent
|
Smiles
|
C(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
the mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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CUSTOM
|
Details
|
to room temperature
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Type
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WASH
|
Details
|
the synthesized solid was washed with water
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=C(SC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |